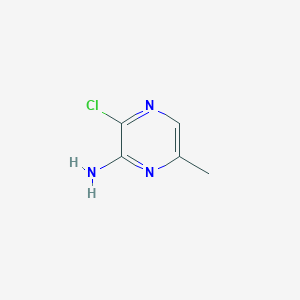

3-Chloro-6-methylpyrazin-2-amine

説明

Contextualizing Pyrazine (B50134) Derivatives in Chemical Science

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in various scientific disciplines. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, is a structural motif found in numerous natural and synthetic compounds. In nature, pyrazines contribute to the aroma and flavor of many foods. In the realm of materials science, they are explored for their electronic and photophysical properties.

Significance of 3-Chloro-6-methylpyrazin-2-amine as a Research Target

This compound (CAS Number: 89182-15-0) emerges as a compound of interest primarily due to its potential as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a chloro group, an amino group, and a methyl group—on the pyrazine ring provides multiple reaction sites for chemical modification.

The chloro group, being a good leaving group, can be readily displaced by various nucleophiles in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of other functional groups, thereby expanding the molecular diversity of the resulting products. The amino group can be acylated, alkylated, or used in coupling reactions to build larger molecular frameworks. The methyl group can also be a site for further chemical transformations. This trifunctional nature makes this compound a valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to leverage its chemical reactivity to synthesize novel compounds with desired biological activities. The scope of this research is broad and encompasses several key areas:

Development of Novel Antimicrobial Agents: Building upon the known antitubercular activity of pyrazinamide, researchers are interested in synthesizing new pyrazine derivatives that may exhibit enhanced potency or a broader spectrum of activity against various bacterial and fungal pathogens. The synthesis of N-(pyrazin-2-yl)benzenesulfonamides and other substituted pyrazines highlights this research direction. google.com

Design of Kinase Inhibitors: Many kinase inhibitors, which are crucial in cancer therapy, feature heterocyclic scaffolds. The pyrazine core of this compound can serve as a template for the design and synthesis of new molecules that can modulate the activity of specific kinases.

Exploration of Other Therapeutic Areas: The versatility of the compound allows for its use in the synthesis of molecules targeting a wide range of other diseases, including viral infections and inflammatory conditions.

Methodology Development: Research may also focus on developing new and efficient synthetic methods for the functionalization of the pyrazine ring, using this compound as a model substrate.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| CAS Number | 89182-15-0 |

| Appearance | Solid |

| Storage | Keep in dark place, inert atmosphere, 2-8°C google.com |

特性

IUPAC Name |

3-chloro-6-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJYSLPJPPINSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569095 | |

| Record name | 3-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89182-15-0 | |

| Record name | 3-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 Methylpyrazin 2 Amine and Its Derivatives

Established Synthetic Routes for 3-Chloro-6-methylpyrazin-2-amine

The traditional synthesis of this compound often involves a multi-step approach, beginning with the construction of the pyrazine (B50134) ring followed by the introduction of the chloro and amino substituents.

Halogenation of Pyrazine Derivatives

Halogenation is a fundamental process for introducing chloro, bromo, or iodo groups onto the pyrazine ring, creating versatile intermediates for further chemical transformations. thieme.de For the synthesis of this compound, a common strategy involves the chlorination of a pre-existing aminopyrazine derivative.

One established method for the halogenation of 2-aminopyrazine (B29847) involves the use of halogenating agents to produce both mono- and dihalogenated products. thieme.de The reaction conditions, including the choice of solvent and the amount of halogenating agent, are critical in controlling the regioselectivity and the degree of halogenation. For instance, specific conditions can be optimized to favor the formation of 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937) in high yields. thieme.de Acetonitrile has been identified as a suitable solvent for these reactions. thieme.de

A general representation of the halogenation of an aminopyrazine is shown below:

Scheme 1: General halogenation of 2-aminopyrazine.

Nucleophilic Substitution Reactions in Pyrazine Synthesis

Nucleophilic substitution is a key reaction for introducing the amine group onto the pyrazine ring. libretexts.org In the context of synthesizing this compound, this often involves the displacement of a suitable leaving group, such as a halogen, by an amino group or its equivalent.

A common precursor for this reaction is a di-halogenated pyrazine. For example, 3,6-dichloropyridazine (B152260) can be reacted with ammonia (B1221849) water to yield 3-amino-6-chloropyridazine (B20888). google.com This type of aminodehalogenation can also be applied to chloropyrazine-2-carboxamides, where a chloro group is displaced by various benzylamines to create a library of substituted aminopyrazine derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Product |

| 3,6-dichloropyridazine | Ammonia water | 3-amino-6-chloropyridazine google.com |

| 3-chloropyrazine-2-carboxamide | Substituted benzylamines | 3-benzylaminopyrazine-2-carboxamides mdpi.com |

Table 1: Examples of Nucleophilic Substitution in Pyrazine Synthesis

The Gabriel synthesis offers an alternative approach, utilizing a phthalimide (B116566) anion as a nucleophile to introduce a protected amino group. libretexts.org This method avoids the potential for multiple alkylations that can occur when using ammonia directly. libretexts.org

Reduction Techniques in Pyrazine Synthesis

Reduction reactions are integral to the synthesis of various pyrazine derivatives, particularly for the formation of dihydropyrazines and the subsequent aromatization to the pyrazine ring. cdnsciencepub.comresearchgate.net The electrochemical reduction of pyrazines in alkaline hydroorganic media can lead to the formation of 1,4-dihydropyrazines. cdnsciencepub.com These intermediates are often unstable and readily oxidize or isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com

Another approach involves the reduction of α-nitroso, α-nitro, or α-azide ketones. slideshare.net Catalytic hydrogenation is also a viable method, although its success can be substrate-dependent. cdnsciencepub.com For instance, while some substituted pyrazines can be reduced to dihydropyrazines using sodium dithionite (B78146) or catalytic hydrogenation, others like tetramethylpyrazine and 2,3-diphenylpyrazine (B73985) may not react under these conditions. cdnsciencepub.com

Suzuki-Miyaura Cross-Coupling Reactions for Pyrazine Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds and functionalizing the pyrazine core. nih.govresearchgate.netdntb.gov.ua This palladium-catalyzed reaction typically involves the coupling of a halo-pyrazine with an aryl or heteroaryl boronic acid. researchgate.netdntb.gov.ua

This method has been successfully employed for the selective functionalization of imidazo[1,2-a]pyrazines at the C3 and C6 positions. nih.gov Furthermore, it has been used in the synthesis of a key intermediate for lumacaftor, where a methylation at the 5-position of a pyridine (B92270) ring was achieved via a Suzuki-Miyaura cross-coupling reaction. acs.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

| Catalyst System | Reactants | Product Type |

| Palladium(II) ONO pincer complexes | 2-chloropyrazine, arylboronic acids | 2-arylpyrazines researchgate.net |

| Palladium catalyst | Imidazo[1,2-a]pyrazines, various coupling partners | C3/C6 functionalized imidazo[1,2-a]pyrazines nih.gov |

| Palladium catalyst | 2-amino-6-chloropyridine, methylboronic acid | 6-chloro-5-methylpyridin-2-amine acs.org |

Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Pyrazine and Pyridine Functionalization

Advanced Synthetic Strategies and Innovations

To improve efficiency, yield, and environmental friendliness, modern synthetic approaches have been developed for the synthesis of pyrazine derivatives.

Microwave-Assisted Synthesis of Pyrazine Derivatives

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. niscpr.res.innih.govgsconlinepress.com

| Reaction Type | Reactants | Advantage of Microwave Assistance |

| Halogenation | 2-aminopyrazine, halogenating agent | Essential for obtaining high yields of halogenated products thieme.de |

| One-pot synthesis | Pentacyclic triterpene, reagents for pyrazine ring formation | One-pot synthesis niscpr.res.in |

| Aminodehalogenation | 3-chloropyrazine-2-carboxamide, benzylamines | Efficient synthesis mdpi.com |

| Multi-step, one-pot synthesis | 5-aminopyrazole, ethoxycarbonyl isothiocyanate | Avoids intermediate purification, improves yield semanticscholar.org |

Table 3: Applications of Microwave-Assisted Synthesis in Pyrazine Chemistry

Regioselective Functionalization Approaches

Regioselectivity in the functionalization of pyrazines is often achieved through catalyst control or the strategic placement of directing groups. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry and have been successfully applied to pyrazine systems. rsc.org

One notable approach involves the use of gold(I) catalysis. For instance, a two-step procedure for synthesizing functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones has been developed, which proceeds through an acid-mediated cyclization of Ugi adducts to form dihydropyrazinones, followed by a gold(I)-catalyzed regioselective annulation. acs.orgnih.gov The high regioselectivity of the gold-catalyzed annulation at the C-5 position is attributed to the interaction between the soft electrophile (gold-activated alkyne) and the soft nucleophilic center at C-5 of the dihydropyrazinone. acs.org

Another powerful strategy is directing the functionalization via tautomerism. The "tautomeric switch" between a pyrazinone and its pyrazine N-oxide form can dictate the site of reaction. The pyrazine N-oxide form has its most acidic carbon adjacent to the N-O group, while the pyrazinone form has its most acidic carbon next to the carbonyl group, allowing for controlled, sequential functionalization. rsc.org

Palladium-catalyzed reactions also offer excellent regioselectivity. In the synthesis of dragmacidin D, a concerted metallation-deprotonation approach using t-BuCOOK as a proton shuttle enabled the C-6-arylation of 3-aminoimidazo[1,2-a]pyrazines with high selectivity. rsc.org Similarly, the unshared electron pair of an aminide nitrogen can coordinate to a palladium catalyst, directing oxidative addition to an ortho-positioned halogen, thereby controlling the regioselectivity of Suzuki coupling reactions. rsc.org

Deprotonative Metalation in Pyrazine Chemistry

Deprotonative metalation is a potent technique for the functionalization of heterocycles, including pyrazines. This method involves the use of a strong base to abstract a proton from the ring, creating a highly reactive organometallic intermediate that can then be quenched with an electrophile. researchgate.net The choice of base is critical for the success and regioselectivity of the reaction. researchgate.net

Historically, organolithium reagents have been the standard for such deprotonations. nih.gov However, the development of mixed-metal "ate" complexes (e.g., containing lithium and zinc or gallium) has introduced new levels of reactivity and selectivity that are often not achievable with single-metal reagents. researchgate.netnih.gov For example, a mixture of LiTMP (lithium 2,2,6,6-tetramethylpiperidide) and a gallium trap has been shown to be effective for the regioselective deprotonation of sensitive diazines like pyrazine. researchgate.net

A common protocol for the deprotonative functionalization of pyrazine involves using a hindered lithium amide base like LTMP at low temperatures (-75 °C) in THF. After a short period, an electrophile such as an aldehyde (e.g., PhCHO) or an iodine source is added to introduce the desired functionality onto the pyrazine ring. researchgate.net The use of mixed lithium-zinc species, such as an in-situ mixture of ZnCl₂·TMEDA and LiTMP, has also been successfully employed for the deprotonation of various aromatic heterocycles, followed by trapping with iodine to yield regioselectively functionalized products. nih.gov These reactions are proposed to proceed through a synergistic pathway involving both the lithium amide and the zinc diamide (B1670390) present in the solution. nih.gov

Synthesis of Related Pyrazine and Pyridine Compounds for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of closely related analogs is essential. This includes isomers, compounds with different halogenation patterns, and related heterocyclic systems like pyridazines, pyridines, and pyrimidines.

Synthesis of 5-Bromo-3-chloro-6-methylpyrazin-2-amine

Synthesis of 3-Amino-6-chloropyridazine Derivatives

Derivatives of 3-Amino-6-chloropyridazine are commonly synthesized from 3,6-dichloropyridazine. google.cominforang.com The reaction involves a nucleophilic substitution where one of the chlorine atoms is displaced by an amino group.

A typical procedure involves reacting 3,6-dichloropyridazine with aqueous ammonia in a suitable solvent like methanol (B129727) or ethanol (B145695) at elevated temperatures (30-180 °C). google.com The reaction can also be carried out in the presence of a water-soluble polyether, such as diethylene glycol dimethyl ether, which facilitates the reaction between 3,6-dichloropyridazine and ammonia. google.com

Further derivatization can be achieved through various reactions. For example, 3-amino-6-chloropyridazine can be converted to 3-amino-6-methoxypyridazine (B1266373) by reacting it with sodium methoxide (B1231860) in methanol, often in a sealed tube at high temperatures. chemicalbook.com Additionally, the remaining chlorine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl or heteroaryl groups at the 6-position. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Product | Yield | Reference |

| 3,6-Dichloropyridazine | Aqueous Ammonia | Methanol/Ethanol | - | 3-Amino-6-chloropyridazine | - | google.com |

| 3-Amino-6-chloropyridazine | Sodium Methoxide | Methanol | Copper powder | 3-Amino-6-methoxypyridazine | 85.7% | chemicalbook.com |

| 3-Amino-6-chloropyridazine | Arylboronic Acid | - | Pd(0) catalyst | 3-Amino-6-arylpyridazine | 22-65% | researchgate.net |

Table 1: Selected Syntheses of 3-Amino-6-chloropyridazine Derivatives

Synthesis of 6-Chloro-3-methylpyridin-2-amine and its Analogs

A general approach for synthesizing analogs like 6-chloro-3-pyridylmethylamine involves the reduction of a corresponding imine (a Schiff base). For instance, a 6-chloro-3-pyridylmethylideneamine can be reduced using hydrogen gas with a platinum catalyst to yield the desired amine. google.com Another method involves the reaction of 2-chloro-5-chloromethylpyridine with methylamine (B109427) in toluene (B28343) at low temperatures to produce N-(6-chloro-3-pyridylmethyl)-methylamine. google.com

Synthesis of Pyrimidine (B1678525) Schiff Bases from Halogenated Aminopyrimidines

Schiff bases are readily formed through the condensation reaction between a primary amine and an aldehyde or ketone. niscpr.res.innih.gov This reaction is widely used to synthesize derivatives of halogenated aminopyrimidines.

The general procedure involves refluxing equimolar amounts of a halogenated aminopyrimidine, such as 5-bromo-2-chloropyrimidin-4-amine, with a suitable aldehyde in a solvent like ethanol or dry benzene (B151609), often with a few drops of glacial acetic acid as a catalyst. arabjchem.orgjsscacs.edu.in The reaction progress can be monitored by thin-layer chromatography, and the resulting Schiff base product is typically isolated by filtration after pouring the cooled reaction mixture into ice water. niscpr.res.injsscacs.edu.in The formation of the Schiff base is confirmed by the disappearance of the N-H stretching bands of the amine and the C=O stretching band of the aldehyde in the FTIR spectrum, and the appearance of a characteristic C=N imine stretching band. arabjchem.orgjsscacs.edu.in

This methodology has been used to create a diverse library of pyrimidine Schiff bases by reacting various aminopyrimidine precursors with a wide range of substituted aromatic aldehydes. niscpr.res.inarabjchem.org

| Amine Reactant | Aldehyde Reactant | Solvent | Catalyst | Product Type | Reference |

| 5-Bromo-2-chloropyrimidin-4-amine | Substituted Benzaldehydes | Ethanol | Glacial Acetic Acid | (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine derivatives | jsscacs.edu.in |

| 2-Aminopyrimidine | Substituted Benzaldehydes | Methanol/Ethanol | Glacial Acetic Acid | N-benzylidine-2-aminopyrimidine derivatives | niscpr.res.in |

| Oxo/Thioxopyrimidine amines | Aromatic Aldehydes | Dry Benzene | Glacial Acetic Acid | Mono and Bis Schiff Bases | arabjchem.org |

Table 2: General Conditions for Pyrimidine Schiff Base Synthesis

Preparation of 2-Amino-5-methylpyrazine

The synthesis of 2-Amino-5-methylpyrazine can be achieved through various routes, each with its own set of reactants and conditions. Two notable methods are detailed below.

| Step | Reaction | Reagents and Conditions |

| 1 | Azide Formation | 5-methyl-2-pyrazinecarboxylic acid, diphenyl phosphate (B84403) azide, toluene |

| 2 | Curtius Rearrangement | Temperature: 85 °C - 95 °C |

| 3 | Nucleophilic Addition & Protection | Trimethyl carbinol, Temperature: 85 °C - 95 °C (initial reaction at room temperature) |

| 4 | Deprotection | - |

Another documented laboratory-scale synthesis of 2-Amino-5-methylpyrazine begins with the bromination of 5-methylpyrazin-2-amine. chemicalbook.com This method provides 3-bromo-5-methylpyrazin-2-amine in high yield.

| Reactants | Reagents | Solvent | Temperature | Yield |

| 5-methylpyrazin-2-amine | Bromine, Pyridine | Dichloromethane (DCM) | 20°C | 88% |

A more elaborate synthetic pathway described in a patent initiates with the reaction of 2-aminomalonamide and methylglyoxal (B44143). google.com This multi-step process is designed to be suitable for industrial scale-up, offering a novel route to 2-amino-5-methylpyrazine with the potential for high yield and low cost. google.com The sequence of reactions is as follows:

Cyclization: 2-aminomalonamide reacts with methylglyoxal to form 2-methyl-5-hydroxy-4-pyrazinamide. This reaction is typically carried out at a controlled temperature of 4-6 °C for 6-8 hours. google.com

Chlorination and Cyanation: The resulting 2-methyl-5-hydroxy-4-pyrazinamide is treated with phosphorus oxychloride in the presence of xylene and N,N-dimethylaniline at 120-130 °C for 4-6 hours to yield 2-methyl-5-chloro-4-cyanopyrazine. google.com

Hydrogenation and Hydrolysis: The 2-methyl-5-chloro-4-cyanopyrazine undergoes a hydrogenation reaction to produce 2-methyl-4-cyanopyrazine, which is then hydrolyzed to 2-methyl-4-amide pyrazine. google.com

Hofmann Degradation: The final step involves the Hofmann degradation of 2-methyl-4-amide pyrazine to afford the target molecule, 2-amino-5-methylpyrazine. google.com

Synthesis of 2-Amino-3-bromo-6-chloropyrazine (B112278)

A scalable process for the preparation of 2-amino-3-bromo-6-chloropyrazine has been developed, starting from 3-aminopyrazine-2-carboxylate. google.com This method is advantageous due to its high yield, simple purification by recrystallization, and suitability for large-scale production. google.com The synthetic sequence is outlined below:

Chlorination: 3-aminopyrazine-2-carboxylate is chlorinated using a chlorinating agent such as N-chlorosuccinimide (NCS) in acetonitrile. The reaction is typically heated to 50-82 °C, with a preferred range of 75-82 °C, for several hours to produce 3-amino-6-chloropyrazine-2-carboxylate. google.com

Diazotization and Bromination: The chlorinated intermediate then undergoes diazotization followed by bromination to yield 3-bromo-6-chloropyrazine-2-carboxylate. google.com

Ester Hydrolysis: The ester is hydrolyzed under alkaline conditions to give 3-bromo-6-chloropyrazine-2-carboxylic acid. google.com

Carboxyl Rearrangement: A rearrangement reaction is induced, for example, by using diphenylphosphoryl azide, to form a protected amino group, resulting in 2-(alkoxycarbonylamino)-3-bromo-6-chloropyrazine. google.com

Deprotection: Finally, the protecting group (e.g., tert-butyloxycarbonyl) is removed under acidic conditions to yield the desired 2-amino-3-bromo-6-chloropyrazine. google.com

A specific example from the patent provides the following details for the first step:

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |

| 3-aminopyrazine-2-carboxylate (Compound 1) | N-Chlorosuccinimide (NCS) | Acetonitrile | 82 °C | 12 hours | 3-amino-6-chloropyrazine-2-carboxylate (Compound 2) | 92% |

This structured, multi-step synthesis highlights a practical approach for obtaining this key halogenated aminopyrazine intermediate on a larger scale.

Industrial Scale-Up and Process Optimization in Pyrazine Synthesis

The transition from laboratory-scale synthesis to industrial production of pyrazine derivatives like this compound necessitates careful consideration of various factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. Process optimization and scale-up are critical stages in achieving these goals.

Key considerations for the industrial synthesis of pyrazines include the selection of raw materials, reaction conditions, and purification methods. For instance, the choice of starting materials that are readily available and economical is crucial. google.com The optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst selection can significantly impact the yield and purity of the final product. google.com

In the context of halogenated aminopyrazines, the regioselectivity of halogenation is a significant challenge. The development of methods that provide high regioselectivity is essential to avoid the formation of difficult-to-separate isomers and to maximize the yield of the desired product. The use of specific halogenating agents and catalysts plays a vital role in controlling the position of halogenation on the pyrazine ring.

Furthermore, for industrial applications, processes that allow for simple purification techniques, such as recrystallization instead of chromatographic separation, are highly desirable as they reduce production costs and complexity. google.comgoogle.com The ability to isolate intermediates as solids that can be used directly in subsequent steps without extensive purification is a significant advantage in a multi-step synthesis. google.com

Modern approaches to process optimization also include the use of greener and more sustainable methods. This can involve the use of less hazardous reagents, solvent-free reaction conditions, or biocatalytic transformations. While not specifically detailed for this compound, the broader field of pyrazine synthesis is seeing advancements in these areas.

Ultimately, the goal of industrial scale-up and process optimization is to develop a robust, reproducible, and economical manufacturing process that can consistently deliver the target compound at the required quality and scale. This often involves a multidisciplinary approach, combining the expertise of organic chemists, chemical engineers, and analytical scientists.

Reactivity and Reaction Mechanisms of 3 Chloro 6 Methylpyrazin 2 Amine

Nucleophilic Substitution Reactions of 3-Chloro-6-methylpyrazin-2-amine

One of the most important reactions of this compound involves the displacement of the chlorine atom by various nucleophiles. The electron-deficient nature of the pyrazine (B50134) ring facilitates this process, making the C-Cl bond susceptible to attack.

Aminodehalogenation, the substitution of the chlorine atom with an amine, is a primary pathway for elaborating the structure of this compound. This reaction is typically carried out by heating the compound with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride formed. This method provides direct access to a wide array of N-substituted 6-methylpyrazine-2,3-diamine derivatives. For instance, reacting this compound with variously substituted benzylamines can yield a series of 3-(benzylamino)-6-methylpyrazin-2-amines. nih.govacs.org Such reactions are fundamental in building libraries of compounds for biological screening.

Table 1: Examples of Aminodehalogenation Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Benzylamine | N2-Benzyl-6-methylpyrazine-2,3-diamine |

| This compound | Piperidine | 6-Methyl-3-(piperidin-1-yl)pyrazin-2-amine |

| This compound | n-Octylamine | N2-(n-Octyl)-6-methylpyrazine-2,3-diamine |

This table illustrates the general reaction scheme for aminodehalogenation, a key synthetic transformation.

The amino group of this compound can undergo N-alkylation with suitable alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, forming secondary amines. For example, reaction with an alkyl halide in the presence of a base leads to the formation of N-alkyl-3-chloro-6-methylpyrazin-2-amine derivatives. An example of such a compound is 3-chloro-N-(3-methylpentan-2-yl)pyrazin-2-amine. mdpi.com This reaction further diversifies the range of accessible structures from the parent compound.

Table 2: Representative Alkylation Reaction

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 2-Bromopentane | 3-Chloro-N-(pentan-2-yl)-6-methylpyrazin-2-amine |

| This compound | Iodomethane | 3-Chloro-N,6-dimethylpyrazin-2-amine |

This table demonstrates the N-alkylation of the primary amino group, adding another layer of synthetic possibility.

Oxidation and Reduction Pathways

The functional groups on this compound can be modified through oxidation and reduction reactions. The methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, transforming the starting material into 3-amino-5-chloropyrazine-2-carboxylic acid.

Conversely, the chloro group can be removed via reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst or reduction with other systems like nickel-catalyzed methods can replace the chlorine atom with a hydrogen atom, yielding 6-methylpyrazin-2-amine. acs.orgresearchgate.net These reduction methods are crucial for accessing pyrazine derivatives without the halogen substituent. nih.govresearchgate.netrsc.org

Formation of Schiff Bases and Imines

The primary amino group in this compound readily reacts with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govkoeichem.com This condensation reaction, typically acid-catalyzed, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. colostate.edu The resulting Schiff bases are versatile intermediates themselves, which can be used in further transformations, such as reduction to secondary amines or as ligands in coordination chemistry. The reaction with various aromatic aldehydes can produce a diverse library of imine-containing pyrazine derivatives. colostate.edu

Table 3: Formation of Schiff Bases from this compound

| Reactant 1 | Reactant 2 (Aldehyde) | Product (Schiff Base) |

|---|---|---|

| This compound | Benzaldehyde | N-(Benzylidene)-3-chloro-6-methylpyrazin-2-amine |

| This compound | 4-Hydroxybenzaldehyde | 4-(((3-Chloro-6-methylpyrazin-2-yl)imino)methyl)phenol |

| This compound | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-3-chloro-6-methylpyrazin-2-amine |

This table showcases the condensation reaction with various aldehydes to form corresponding Schiff bases, highlighting the reactivity of the amino group.

Metalation and Deprotonation Reactions

The pyrazine ring is susceptible to deprotonation by strong bases, a reaction known as metalation. In this compound, a sufficiently strong base like an organolithium reagent could potentially remove a proton from the carbon atom on the pyrazine ring, creating a potent nucleophile. The position of metalation is often directed by the existing substituents. For instance, studies on similar heterocyclic systems like 3-chloro-6-methoxypyridazine (B157567) have shown that regioselective metalation can be achieved using lithium alkylamides. This lithiated intermediate can then be quenched with various electrophiles to introduce new functional groups onto the pyrazine core. The proton on the amino group can also be removed with a suitable base, which can be relevant in certain reaction mechanisms.

Chemical Transformations for Diverse Pyrazine Derivatives

The reactivity of this compound makes it a cornerstone for the synthesis of a wide spectrum of pyrazine derivatives. rsc.org The nucleophilic substitution of the chloro group is a powerful tool for introducing various nitrogen, oxygen, or sulfur-based nucleophiles. Subsequent modifications of the amino group, such as alkylation or Schiff base formation, provide another axis for structural diversification. researchgate.net Furthermore, transformations of the methyl group or reductive removal of the chlorine atom expand the synthetic possibilities. These combined strategies allow chemists to systematically modify the pyrazine scaffold, leading to the creation of novel compounds with tailored electronic and steric properties for various applications. nih.govacs.org

Biological Activity and Medicinal Chemistry Applications

Antimycobacterial Activity Studies

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, has driven significant research into novel antitubercular agents. Pyrazine (B50134) derivatives, inspired by the first-line anti-tuberculosis drug pyrazinamide, have been a focal point of these efforts.

In Vitro Screening against Mycobacterium tuberculosis

While direct in vitro screening data for 3-Chloro-6-methylpyrazin-2-amine against Mycobacterium tuberculosis is not extensively available in the reviewed literature, studies on its derivatives, particularly N-benzyl-3-chloropyrazine-2-carboxamides, have shown promising results. For instance, a derivative with a 4-OCH₃ substitution on the benzene (B151609) ring demonstrated a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against the H37Rv strain of M. tuberculosis. springernature.com Further modifications, such as the introduction of a second benzylamino group, have led to compounds with even greater potency, exhibiting MIC values as low as 12.5 μg/mL against M. tuberculosis H37Rv. springernature.com

Structure-Activity Relationships in Antimycobacterial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of lead compounds. For pyrazine derivatives, the pyrazine ring and the carboxamide group are generally considered essential for antimycobacterial activity. nih.gov Research on N-benzyl-3-chloropyrazine-2-carboxamides has shed light on the impact of substituents on their activity.

The position of the chlorine atom on the pyrazine ring significantly influences antimycobacterial efficacy. Studies comparing 3-chloro, 5-chloro, and 6-chloro derivatives have revealed that repositioning the chlorine from positions 5 or 6 to position 3 can lead to a decrease or complete loss of activity against M. tuberculosis H37Rv. springernature.com For instance, while certain 5-chloro and 6-chloro derivatives exhibit MIC values in the range of 6.25–12.5 μg/mL, the corresponding 3-chloro derivative with a 4-OCH₃ substitution showed a higher MIC of 25 μg/mL. springernature.com

Furthermore, the nature of the substituent on the N-benzyl group also plays a critical role. The introduction of a second N-benzylamino group at the 3-position of the pyrazine ring, replacing the chlorine atom, has been shown to enhance antimycobacterial activity in some cases. springernature.com

Molecular Docking Studies with Mycobacterial Targets (e.g., InhA)

To understand the potential mechanism of action at a molecular level, in silico molecular docking studies have been performed on derivatives of this compound. One of the key targets for many antitubercular agents is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthase II (FAS-II) pathway.

Molecular docking studies of N-benzyl-3-(benzylamino)pyrazine-2-carboxamide derivatives have suggested their potential to inhibit InhA. springernature.com These studies indicate that the carbonyl oxygen of the carboxamide moiety can form hydrogen bonds with key residues in the InhA active site, such as Tyr158, and with the 2'-OH of the ribose of the NAD+ cofactor. This interaction is a characteristic feature of many known InhA inhibitors. springernature.com While these studies provide valuable insights, it is important to note that they have been conducted on derivatives rather than the parent compound, this compound. Further research, including direct docking studies and enzymatic assays with the parent compound, would be necessary to confirm its interaction with InhA or other mycobacterial targets.

General Antibacterial and Antifungal Evaluations

Beyond their antimycobacterial potential, derivatives of this compound have also been evaluated for their broader antibacterial and antifungal activities.

Activity against Gram-Positive and Gram-Negative Bacteria

Screening of N-benzyl-3-chloropyrazine-2-carboxamides has revealed interesting activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis. springernature.com Notably, the previously studied 5-chloro and 6-chloro positional isomers did not exhibit any significant antibacterial activity, highlighting the unique contribution of the 3-chloro substitution pattern in this context. springernature.com

One of the most active compounds identified was 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, which displayed a MIC of 7.81 μM against S. aureus and 15.62 μM against S. epidermidis. springernature.com The introduction of a second aromatic ring, as seen in the N-benzyl-3-(benzylamino)pyrazine-2-carboxamide series, generally led to a decrease in antibacterial activity. springernature.com

| Compound Derivative | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 | springernature.com |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 | springernature.com |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Staphylococcus aureus | >500 | springernature.com |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Staphylococcus aureus | >500 | springernature.com |

Antifungal Efficacy against Various Fungi

The exploration of the antifungal properties of this compound and its derivatives is an area with limited available data in the current scientific literature. While the broader class of pyrazine-containing compounds has been investigated for various biological activities, specific and comprehensive studies on the antifungal efficacy of this compound are not prominently reported. The development of novel antifungal agents is a critical area of research, and the pyrazine scaffold could potentially offer a starting point for the design of new antifungal compounds. Further investigation is warranted to determine if this compound or its derivatives possess any significant activity against pathogenic fungi.

| Compound Derivative | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Data not available in the reviewed literature |

Anticancer and Antitumor Potential

The pursuit of novel heterocyclic compounds for cancer therapy has highlighted pyrazine derivatives as promising candidates due to their diverse chemical structures and complex interactions with biological systems. benthamdirect.comnih.gov

Inhibition of Kinase Activity

A key strategy in modern anticancer drug design is the inhibition of protein kinases, enzymes that are crucial for cell signaling and are often dysregulated in cancer. Pyrazine-based compounds have been successfully designed as potent kinase inhibitors.

For instance, a series of novel nih.govbenthamdirect.commdpi.comtriazolo[4,3-a]pyrazine derivatives were developed as dual inhibitors of c-Met and VEGFR-2, two tyrosine kinases that play critical roles in tumor growth, angiogenesis, and metastasis. frontiersin.org One of the most promising compounds from this series, compound 17l , demonstrated excellent inhibitory activity against both c-Met kinase and VEGFR-2. frontiersin.org Similarly, 2,6-disubstituted pyrazines have been identified as a promising chemotype for inhibiting Casein Kinase 2 (CSNK2A), a protein kinase involved in cell growth and proliferation, with some analogues showing potent in-cell target engagement. nih.gov The core pyrazine structure is central to the design of these inhibitors, which aim to overcome the drug resistance often seen with single-target agents. frontiersin.org

Table 1: Kinase Inhibitory Activity of Selected Pyrazine Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| 17l (a nih.govbenthamdirect.commdpi.comtriazolo[4,3-a]pyrazine derivative) | c-Met | 26.0 | frontiersin.org |

| 17l (a nih.govbenthamdirect.commdpi.comtriazolo[4,3-a]pyrazine derivative) | VEGFR-2 | 2600 | frontiersin.org |

| 5f (a 2,6-disubstituted pyrazine) | CSNK2A | 20 | nih.gov |

| 5f (a 2,6-disubstituted pyrazine) | PIM3 | 20 | nih.gov |

| 6c (a 2,6-disubstituted pyrazine) | CSNK2A | Nanomolar activity | nih.gov |

Cytotoxicity in Cancer Cell Lines

The anticancer potential of pyrazine derivatives is further evidenced by their cytotoxic effects against various human cancer cell lines. In vitro screening is a fundamental step in identifying compounds that can inhibit the proliferation of or kill cancer cells.

The same nih.govbenthamdirect.commdpi.comtriazolo[4,3-a]pyrazine derivatives that showed kinase inhibition also exhibited potent antiproliferative activities. frontiersin.org Compound 17l was particularly effective against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines, with IC₅₀ values in the low micromolar range. frontiersin.org In another study, a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, which feature a related 3-amino-6-chloro substitution pattern, were evaluated for their anticancer activity. mdpi.com The most active compound, 5h , showed significant cytotoxic effects, causing 10% cell death in the OVCAR-3 ovarian cancer cell line and 47% cell death in the MDA-MB-468 breast cancer cell line at a single concentration. mdpi.com

Table 2: Cytotoxicity of Selected Heterocyclic Compounds in Human Cancer Cell Lines

| Compound | Cell Line | Measurement | Result | Source |

|---|---|---|---|---|

| 17l ( nih.govbenthamdirect.commdpi.comtriazolo[4,3-a]pyrazine) | A549 (Lung) | IC₅₀ | 0.98 µM | frontiersin.org |

| 17l ( nih.govbenthamdirect.commdpi.comtriazolo[4,3-a]pyrazine) | MCF-7 (Breast) | IC₅₀ | 1.05 µM | frontiersin.org |

| 17l ( nih.govbenthamdirect.commdpi.comtriazolo[4,3-a]pyrazine) | HeLa (Cervical) | IC₅₀ | 1.28 µM | frontiersin.org |

| 5h (Benzodithiazine derivative) | OVCAR-3 (Ovarian) | % Cell Death | 10% | mdpi.com |

| 5h (Benzodithiazine derivative) | MDA-MB-468 (Breast) | % Cell Death | 47% | mdpi.com |

Pyrazine Derivatives as Anticancer Agents

The pyrazine scaffold is a hot topic in pharmaceutical chemistry research due to its wide applicability in synthesizing biologically active compounds. nih.gov The class of pyrazine derivatives has garnered significant attention for its potential as anticancer agents, leading to comprehensive reviews of their advancements. benthamdirect.comnih.gov Research has demonstrated that modifying natural products with a pyrazine moiety can lead to derivatives with enhanced anticancer activity and potentially lower toxicity compared to the parent compounds. nih.gov The structural versatility of the pyrazine ring allows for extensive chemical modification to optimize structure-activity relationships, making it a valuable pharmacophore in the development of new cancer therapies. nih.gov

Other Pharmacological Activities

Beyond their anticancer effects, pyrazine derivatives have been investigated for a range of other pharmacological activities.

Anti-inflammatory Activity: The pyrazine core and related nitrogen-containing heterocycles are found in molecules with significant anti-inflammatory properties. nih.gov For example, some derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. orientjchem.orgmdpi.com Other studies have shown that certain heterocyclic compounds can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are involved in inflammatory diseases. nih.gov

Antiparasitic Activity: Pyrazine-modified natural products have also shown potential as antiparasitic agents. nih.gov Research into other nitrogen-containing fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles, has identified compounds with potent activity against parasites like Leishmania major, the causative agent of cutaneous leishmaniasis. nih.gov This highlights the potential of exploring pyrazine derivatives for activity against neglected tropical diseases.

Mechanism of Action Studies

Understanding how a compound exerts its therapeutic effect at a molecular level is crucial for its development as a drug.

Interaction with Molecular Targets

The anticancer activity of pyrazine derivatives is often rooted in their specific interactions with molecular targets like enzymes and receptors.

Enzyme Inhibition: As discussed, pyrazine derivatives can act as potent kinase inhibitors. Molecular docking and dynamics simulations of the dual c-Met/VEGFR-2 inhibitor 17l indicated that it binds effectively to the ATP-binding sites of both kinases, similar to the established inhibitor foretinib. frontiersin.org This dual-target approach may be more effective in overcoming drug resistance. frontiersin.org In another example, aminopyrazine derivatives have been designed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase that is a critical node in cell signaling pathways related to cell proliferation and metabolism. mdpi.com Furthermore, 2,6-disubstituted pyrazines have been shown to inhibit Casein Kinase 2 (CSNK2A), a kinase implicated in viral infections and cancer, with studies demonstrating a correlation between CSNK2A inhibition and antiviral activity. nih.gov

Influence of Substituent Patterns on Biological Activity

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of various substituents on the pyrazine ring. Structure-activity relationship (SAR) studies have been instrumental in elucidating how modifications to this core structure can modulate potency and selectivity for different biological targets.

Research into pyrazine derivatives has demonstrated their potential across a spectrum of therapeutic areas. For instance, the pyrazine ring is a key component in compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties. researchgate.net The specific substitution pattern on the this compound scaffold dictates its primary pharmacological effect.

One area of significant investigation has been the development of kinase inhibitors. The 2-aminopyrazine (B29847) core can act as a hinge-binding motif in the ATP-binding site of many kinases. nih.gov For example, derivatives of 3-amino-pyrazine-2-carboxamide have been explored as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.gov In these analogs, the 3-amino group often forms crucial hydrogen bonds with the kinase hinge region. The substituent at the 6-position, in this case, a methyl group, can influence selectivity and potency by interacting with other residues in the active site.

In the context of antimycobacterial agents, studies on related 3-benzylaminopyrazine-2-carboxamides have provided valuable SAR insights. mdpi.comresearchgate.net While not identical to the target compound, these studies highlight the importance of the substituent on the amino group at the 3-position. The introduction of various substituted benzyl (B1604629) groups has been shown to modulate the antimycobacterial activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net For instance, the presence of a 4-methylbenzyl group on the amino function at the 3-position resulted in a compound with a minimum inhibitory concentration (MIC) of 6 µM against M. tuberculosis H37Rv. mdpi.com In contrast, other substitutions on the benzyl ring can either enhance or diminish this activity, underscoring the delicate interplay between electronics and sterics in determining biological efficacy. mdpi.com

The chloro substituent at the 3-position is another critical feature. It can serve as a synthetic handle for further derivatization through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. researchgate.net The nature of the group that replaces the chlorine atom can dramatically alter the compound's biological profile. For instance, replacement of the chloro group with different amine-containing side chains has been a key strategy in the development of potent thrombin inhibitors based on a 3-amino-6-chloropyrazinone acetamide (B32628) scaffold. nih.gov

Structure-Activity Relationship of 3-Chloropyrazine-2-amine Derivatives

| Core Scaffold | Substituent at C3 | Substituent at C6 | Other Substituents | Biological Activity | Reference |

|---|---|---|---|---|---|

| 3-Chloropyrazin-2-amine | -Cl | -CH₃ | - | Starting scaffold | - |

| Pyrazine-2-carboxamide | -NH-benzyl (variously substituted) | -H | -CONH₂ at C2 | Antimycobacterial | mdpi.comresearchgate.net |

| 3-Amino-pyrazine-2-carboxamide | -NH₂ | -CH₃ | -CONH-aryl at C2 | FGFR inhibition | nih.gov |

| 3-Aminopyrazinone acetamide | -NH₂ | -Cl | P3 pyridine (B92270) N-oxide | Thrombin inhibition | nih.gov |

Lipophilicity and Bioavailability Considerations

The journey of a drug candidate from a promising hit to a viable therapeutic is heavily dependent on its pharmacokinetic properties, with lipophilicity and bioavailability being paramount. For derivatives of this compound, careful tuning of these parameters is essential for achieving desired absorption, distribution, metabolism, and excretion (ADME) profiles.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes. nih.gov A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation and reaching intracellular targets, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. nih.gov

In the development of 3-benzylaminopyrazine-2-carboxamide derivatives as antimycobacterial agents, the calculated logP (ClogP) values of the synthesized compounds were analyzed in relation to their activity. mdpi.com While a direct correlation was not always observed, it was noted that both active and inactive compounds spanned a wide range of lipophilicity values. mdpi.comresearchgate.net This suggests that while lipophilicity is a contributing factor, it is not the sole determinant of antimycobacterial efficacy for this class of compounds.

Lipophilicity and Bioavailability Data for Related Pyrazine Derivatives

| Compound Series | Key Structural Feature | Physicochemical/Pharmacokinetic Parameter | Observation | Reference |

|---|---|---|---|---|

| 3-Benzylaminopyrazine-2-carboxamides | Variously substituted benzylamino group | Calculated logP (ClogP) | Active compounds found across a range of ClogP values. | mdpi.comresearchgate.net |

| 3-Amino-6-chloropyrazinone acetamides | Introduction of a P3 pyridine N-oxide | Oral Bioavailability | Improved oral bioavailability was achieved. | nih.gov |

Spectroscopic and Computational Characterization of 3 Chloro 6 Methylpyrazin 2 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of 3-Chloro-6-methylpyrazin-2-amine. By employing a variety of techniques, researchers can probe different aspects of the molecule's constitution, from the connectivity of its atoms to its vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁵N NMR would provide detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

Due to the lack of directly published experimental NMR data for this compound, the following table provides expected chemical shifts based on the analysis of similar pyrazine (B50134) derivatives. For instance, in a related compound, N-(3-methoxyphenyl)pyrazin-2-amine, the pyrazine protons appear at δ = 8.29, 8.14, and 8.00 ppm in the ¹H NMR spectrum, and the carbon atoms of the pyrazine ring show signals in the range of δ = 132.5-152.3 ppm in the ¹³C NMR spectrum. rsc.org

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazine-H | ~7.5 - 8.5 | Singlet |

| -CH₃ | ~2.4 - 2.6 | Singlet |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~135 - 140 |

| C-5 | ~130 - 135 |

| C-6 | ~145 - 150 |

| -CH₃ | ~20 - 25 |

¹⁵N NMR spectroscopy, while less common, would offer direct insight into the electronic environment of the nitrogen atoms in the pyrazine ring and the amino group. The chemical shifts would be indicative of the hybridization and substitution pattern of the nitrogen atoms.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational frequencies are expected for the N-H, C-H, C=N, C=C, and C-Cl bonds.

The IR spectra of primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the methyl C-H stretching will appear just below 3000 cm⁻¹. The pyrazine ring will exhibit characteristic C=N and C=C stretching vibrations between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, between 600 and 800 cm⁻¹. sigmaaldrich.com

Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (methyl) | 2850 - 2960 |

| C=N and C=C stretch (pyrazine ring) | 1400 - 1600 |

| N-H bend (amine) | 1550 - 1650 |

| C-Cl stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (143.57 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is also expected, corresponding to the ³⁷Cl isotope. libretexts.org

Common fragmentation pathways for amines include α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org For aromatic amines, fragmentation can involve the loss of HCN. youtube.com The fragmentation of this compound would likely involve the loss of a chlorine atom, a methyl group, or HCN from the pyrazine ring.

Expected Mass Spectrometry Fragmentation for this compound

| Fragment | m/z |

| [M]⁺ | 143/145 |

| [M-Cl]⁺ | 108 |

| [M-CH₃]⁺ | 128/130 |

| [M-HCN]⁺ | 116/118 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound typically exhibit characteristic absorption bands. The electronic spectra of pyrazine derivatives often show π→π* transitions at lower wavelengths (higher energy) and n→π* transitions at higher wavelengths (lower energy). rsc.org The presence of the amino and chloro substituents on the pyrazine ring would be expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted pyrazine.

Quantum Chemical Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become an invaluable tool for complementing experimental spectroscopic data and for predicting the properties of molecules. chemrxiv.org Studies on related pyrazine derivatives have demonstrated the utility of DFT in calculating optimized geometries, vibrational frequencies, and electronic properties. mostwiedzy.plijournalse.orgmdpi.com

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: This would provide theoretical bond lengths and angles that can be compared with experimental data if it becomes available.

Predict NMR chemical shifts: Theoretical chemical shifts can aid in the assignment of experimental NMR spectra.

Simulate IR and Raman spectra: Calculated vibrational frequencies can be compared with experimental spectra to confirm assignments of vibrational modes.

Analyze electronic structure: Calculations of molecular orbitals (HOMO, LUMO) and electrostatic potential can provide insights into the reactivity and intermolecular interactions of the molecule.

For example, DFT calculations on halo-substituted pyrazines have been used to determine their electron affinities and to study the potential energy curves for dissociation. mostwiedzy.pl These types of calculations could provide valuable information about the chemical behavior of this compound.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

No published studies were identified that have utilized Density Functional Theory (DFT) to calculate the optimized molecular geometry, bond lengths, bond angles, and electronic properties of this compound. Such calculations are fundamental for providing a theoretical framework for the compound's three-dimensional structure and electron distribution.

Vibrational Analysis and Spectroscopic Assignments

A vibrational analysis, typically performed in conjunction with DFT calculations, is crucial for interpreting experimental infrared (IR) and Raman spectra. This analysis helps in assigning specific vibrational modes to the functional groups within the molecule. There is currently no available literature detailing the theoretical or experimental vibrational spectra and their assignments for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and its ability to participate in chemical reactions. The HOMO-LUMO energy gap is a key indicator of chemical stability. This analysis has not been reported for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This analysis provides a detailed picture of the bonding within a molecule. No NBO analysis specific to this compound has been found in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is a valuable tool in drug design and reactivity studies. There are no published MEP maps for this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction of a ligand with a protein's active site. These studies are instrumental in drug discovery and development.

Ligand-Protein Binding Interactions

There is no available research detailing the molecular docking of this compound into any specific protein targets. Consequently, information regarding its potential binding interactions, such as hydrogen bonds, hydrophobic interactions, and binding energy, is not available.

In-depth Analysis of this compound Remains Elusive in Scientific Literature

Similarly, the scientific literature lacks specific studies on the computational prediction of binding affinities and potential molecular targets for this compound. While computational methods such as molecular docking and virtual screening are common in drug discovery and chemical biology for exploring the interaction of small molecules with biological macromolecules, no such studies specifically focusing on this compound have been published.

The absence of this primary research data prevents the construction of a detailed article as per the requested outline. The foundational experimental and computational findings necessary to populate the specified sections and subsections are not available in the current body of scientific literature.

While information on related pyrazine derivatives exists, extrapolating such data would not adhere to the strict focus on this compound as requested. Therefore, until specific research is conducted and published on this particular compound, a comprehensive and scientifically accurate article on its spectroscopic and computational characterization remains unachievable.

Applications in Organic Synthesis and Material Science

Role as a Versatile Intermediate in Organic Synthesis

3-Chloro-6-methylpyrazin-2-amine is a valuable intermediate in organic synthesis due to its reactive functional groups, which allow for a variety of chemical transformations. The pyrazine (B50134) ring is a key structural motif in many biologically active compounds, and this particular derivative provides a convenient starting point for the synthesis of more complex molecules. The presence of a chloro group, an amino group, and a methyl group on the pyrazine core offers multiple sites for modification.

The chloro group at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is central to its role as a building block. For instance, in reactions analogous to those of other chloropyrazines, this position can be targeted for cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, enabling the formation of carbon-carbon or carbon-nitrogen bonds, respectively mdpi.com. These reactions are fundamental in constructing the complex scaffolds of pharmaceuticals and other functional molecules.

The amino group at the 2-position can be acylated, alkylated, or used as a directing group in subsequent reactions. It is also a key feature in the synthesis of various heterocyclic systems through condensation reactions. For example, the amino group can react with dicarbonyl compounds to form fused pyrazine derivatives. The strategic use of these functional groups allows chemists to build molecular complexity in a controlled and efficient manner. The synthesis of complex natural products and their analogs, such as coelenterazine, has been achieved through the functionalization of chloropyrazine derivatives, highlighting the importance of such intermediates in accessing intricate molecular architectures nih.govresearchgate.net.

Development of Novel Derivatives with Enhanced Properties

The chemical scaffold of this compound serves as a foundation for the development of novel derivatives with tailored and enhanced properties for various applications, particularly in medicinal chemistry. By modifying the core structure, researchers have successfully synthesized compounds with significant biological activities.

A notable area of development is in the synthesis of novel inhibitors for fibroblast growth factor receptors (FGFRs), which are crucial targets in cancer therapy nih.gov. Starting from related 3-aminopyrazine-2-carboxamide structures, scientists have designed and synthesized derivatives that exhibit potent and selective inhibition of FGFRs. For example, the synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives has led to the identification of pan-FGFR inhibitors with significant in vitro activity against multiple FGFR isoforms nih.gov. These compounds have been shown to block the activation of FGFR and downstream signaling pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities nih.gov.

Furthermore, derivatives of 3-aminopyrazine-2-carboxamides have been explored for their antimicrobial properties nih.gov. By introducing various substituents on the carboxamide nitrogen, a series of compounds with activity against Mycobacterium tuberculosis and other bacteria and fungi have been developed nih.gov. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a potent agent against Mycobacterium tuberculosis H37Rv nih.gov. The development of such derivatives is a crucial strategy in the search for new treatments for infectious diseases.

| Derivative | Target/Application | Key Findings | Reference |

|---|---|---|---|

| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | FGFR Inhibitors (Cancer Therapy) | Identified as pan-FGFR inhibitors with favorable in vitro activity against FGFR1-4 and potent antitumor activity. | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Antimicrobial Agents | Showed significant activity against Mycobacterium tuberculosis, with some derivatives also exhibiting antibacterial and antifungal properties. | nih.gov |

| 3-benzylaminopyrazine-2-carboxamides | Antimycobacterial Agents | Some derivatives displayed in vitro activity against Mycobacterium tuberculosis H37Rv equivalent to the standard pyrazinamide. | mdpi.com |

Applications in Agrochemicals

The pyrazine scaffold is an important component in the design of modern agrochemicals, including herbicides and fungicides. The unique electronic properties of the pyrazine ring, combined with the ability to introduce various functional groups, allow for the fine-tuning of biological activity and selectivity.

In the field of herbicides, pyrazine derivatives have been investigated for their ability to inhibit plant growth. While specific applications of this compound are not extensively documented in publicly available research, related pyrazine and pyridine (B92270) structures are prevalent in commercial herbicides researchgate.netnih.gov. For instance, the discovery of pyrazine-carboxamide-diphenyl-ethers as novel succinate dehydrogenase inhibitors (SDHIs) demonstrates the potential of this class of compounds in fungicide development acs.org. SDHIs are a crucial class of fungicides that act by inhibiting the mitochondrial respiratory chain in fungi. The pyrazine-carboxamide scaffold in these molecules is key to their inhibitory activity acs.org.

The development of new herbicides often involves the synthesis of derivatives of heterocyclic compounds like pyrimidines and triazines, which share structural similarities with pyrazines nih.gov. These compounds are designed to have high efficacy against weeds while being safe for crops. The principles used in the design of these agrochemicals, such as modifying substituents to alter uptake, translocation, and target binding, are directly applicable to derivatives of this compound.

Utilization in Dyes and Pigments

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and commercially important class of colorants nih.govnih.govimrpress.com. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component unb.canih.gov. This compound, being a primary aromatic amine, is a suitable candidate for the diazotization reaction.

In the first step, the amino group of this compound would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures, to form a diazonium salt. This diazonium salt is an electrophilic species that can then react with a variety of coupling components, such as phenols, anilines, or other electron-rich aromatic or heterocyclic compounds nih.gov. The choice of the coupling component determines the final color and properties of the resulting azo dye.

The substituents on the pyrazine ring, namely the chloro and methyl groups, would influence the electronic properties of the diazonium salt and, consequently, the color of the resulting dye. The extended conjugation provided by the pyrazine ring can lead to dyes with deep and intense colors. While specific examples of dyes synthesized directly from this compound are not prominent in the literature, the underlying chemistry of azo dye formation is well-established and applicable to this compound nih.gov.

Integration into Advanced Materials

The pyrazine moiety is not only important in biological applications but also in the field of materials science. Pyrazine-containing compounds are utilized in the construction of functional materials such as polymers, coordination complexes, and light-responsive materials lifechemicals.com. The nitrogen atoms in the pyrazine ring can act as ligands, coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and molecular sensing mdpi.com.

This compound can be used as a monomer or a precursor to a monomer in the synthesis of advanced polymers. The incorporation of the pyrazine unit into a polymer backbone can impart specific electronic and optical properties. For example, pyrazine-based polymers have been investigated for their use in optical devices and as low-bandgap π-conjugated polymers for photovoltaic applications lifechemicals.com.

The amino and chloro groups on this compound provide reactive handles for polymerization or for grafting the molecule onto surfaces or into other materials. For instance, the amino group could be used to form polyamides or polyimides, while the chloro group could be used in polycondensation reactions. The resulting materials could exhibit interesting properties due to the presence of the electron-deficient pyrazine ring, making them candidates for applications in electronics and photonics.

Future Research Directions and Challenges

Exploration of New Synthetic Pathways for Complex Pyrazine (B50134) Scaffolds

The synthesis of pyrazine derivatives has evolved significantly, yet the demand for more intricate and functionally diverse pyrazine scaffolds necessitates the exploration of novel synthetic strategies. researchgate.net Future research in this area is expected to concentrate on overcoming existing limitations and expanding the synthetic toolkit.

A significant challenge lies in the development of more efficient and versatile catalytic systems for pyrazine functionalization. rsc.org While transition metal-catalyzed cross-coupling reactions, such as Stille and Negishi couplings, have been employed, many current methods require high catalyst loadings. rsc.org Future efforts will likely focus on designing catalysts that are not only more active, allowing for lower usage of precious metals, but also operate under milder reaction conditions and exhibit a broader substrate scope. rsc.org

The direct C-H functionalization of the pyrazine ring is a particularly promising avenue for future exploration. nih.gov This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. Research will likely aim to expand the repertoire of C-H activation techniques applicable to pyrazines, enabling the introduction of a wider range of functional groups with high regioselectivity. researchgate.net

Furthermore, the development of one-pot and multicomponent reactions for the construction of complex pyrazine-containing molecules is a key area of interest. researchgate.nettandfonline.com These strategies enhance synthetic efficiency by reducing the number of purification steps and minimizing waste. The design of novel condensation reactions and domino processes that allow for the rapid assembly of multifunctional pyrazine scaffolds from simple precursors will be a significant focus. researchgate.net

The synthesis of fused pyrazine heterocycles, which often exhibit unique biological properties, also presents ongoing challenges and opportunities. rsc.org Exploring new annulation strategies to build additional rings onto the pyrazine core will be crucial for accessing novel chemical space and developing compounds with enhanced therapeutic potential. rsc.orgnih.gov

In-depth Mechanistic Studies of Biological Activities

While a vast number of pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the underlying molecular mechanisms of action are often not fully elucidated. nih.govnih.govmdpi.comdntb.gov.ua A critical future research direction is to move beyond preliminary activity screening and conduct in-depth mechanistic studies to understand how these compounds interact with their biological targets.

For instance, some antimicrobial pyrazines are thought to function by causing cell wall disturbances or DNA damage, but the precise molecular interactions and downstream signaling pathways remain to be clarified. researchgate.net Future research should employ a combination of biochemical, biophysical, and cell-based assays to identify specific protein targets, characterize binding kinetics, and delineate the signaling cascades affected by pyrazine compounds.

Understanding the structure-activity relationships (SAR) of pyrazine derivatives is also paramount. researchgate.net While some SAR studies exist, a more systematic exploration is needed to correlate specific structural modifications with changes in biological activity and mechanism of action. researchgate.net This knowledge is essential for the rational design of more potent and selective compounds.

The investigation of pyrazine derivatives as inhibitors of specific enzymes or modulators of protein-protein interactions is a promising area. ingentaconnect.comresearchgate.net For example, pyrazine-containing compounds have been identified as inhibitors of kinases and other enzymes crucial for disease progression. researchgate.net Future studies should focus on characterizing the kinetics of this inhibition and using structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to visualize the binding modes of these compounds within their target proteins.

Development of Targeted Therapeutic Agents

The pyrazine moiety is a recognized pharmacophore present in several clinically approved drugs, highlighting its importance in medicinal chemistry. nih.govnih.gov A major future direction is the development of novel, highly targeted therapeutic agents based on the pyrazine scaffold for a range of diseases, with a particular emphasis on cancer. ingentaconnect.comresearchgate.net

The strategy of creating hybrid molecules by combining the pyrazine core with fragments of natural products has shown considerable promise. nih.govmdpi.com This approach can lead to compounds with improved pharmacological properties, such as enhanced potency and reduced toxicity, compared to the parent molecules. mdpi.com Future research will likely explore a wider range of natural product-pyrazine hybrids to identify new lead compounds for drug development.

The design of pyrazine derivatives that selectively target specific cancer-related pathways is a key objective. ingentaconnect.com For instance, researchers are focused on developing pyrazine-based compounds that inhibit specific enzymes or receptors that are overexpressed or mutated in cancer cells. ingentaconnect.comresearchgate.net This targeted approach aims to maximize therapeutic efficacy while minimizing off-target effects and associated side effects.

The development of pyrazine-based agents for other therapeutic areas, such as neurodegenerative diseases and infectious diseases, is also an active area of research. dntb.gov.uanih.gov The versatility of the pyrazine scaffold allows for its modification to interact with a wide variety of biological targets, making it an attractive starting point for the discovery of new drugs for these conditions.

| Therapeutic Target Class | Example Research Focus | Reference |

| Anticancer Agents | Inhibition of enzymes and receptors crucial for cancer cell proliferation. | ingentaconnect.comresearchgate.net |

| Anti-inflammatory Agents | Modulation of inflammatory pathways. | nih.gov |

| Antimicrobial Agents | Disruption of microbial cell walls and DNA. | researchgate.net |

| Neuroprotective Agents | Targeting pathways involved in neurodegenerative disorders. | nih.gov |

Computational Design and Predictive Modeling for Novel Pyrazine-Based Compounds

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For pyrazine-based compounds, these approaches offer a powerful means to accelerate the design and optimization of new therapeutic agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies will play a crucial role in understanding the link between the chemical structure of pyrazine derivatives and their biological activity. nih.gov By developing robust QSAR models, researchers can predict the activity of virtual compounds, prioritizing the synthesis of those with the highest potential. nih.govscispace.com This in-silico screening can significantly reduce the time and cost associated with drug discovery.